4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring fused with a benzene ring and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with cyclohexanone in the presence of a base, followed by cyclization with sulfur to form the thiophene ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Electrophiles like bromine or chloromethyl methyl ether; reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is linked to the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which regulates the expression of antioxidant proteins . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to increased NRF2 activity and subsequent anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Benzothiophene-2-carboxamide
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Uniqueness
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown superior activity in certain biological assays, making it a valuable candidate for further research and development .
Properties
CAS No. |
95461-21-5 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11) |
InChI Key |
VTJUDAHMLJPMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N |
Origin of Product |
United States |
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